molecular formula C12H19ClN2O B1328254 3-Chloro-2-[2-(diethylamino)ethoxy]aniline CAS No. 946682-23-1

3-Chloro-2-[2-(diethylamino)ethoxy]aniline

Cat. No.: B1328254
CAS No.: 946682-23-1
M. Wt: 242.74 g/mol
InChI Key: SPCFJXBDMYAHLL-UHFFFAOYSA-N
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Description

3-Chloro-2-[2-(diethylamino)ethoxy]aniline (CAS: 946682-23-1) is an aromatic amine derivative with the molecular formula C₁₂H₁₉ClN₂O and a molecular weight of 242.75 g/mol. Its structure features a chlorine atom at the 3-position, a diethylamino-ethoxy substituent at the 2-position, and a primary amine group on the benzene ring. Key physicochemical properties include a predicted density of 1.116 g/cm³, boiling point of 353.3°C, and a pKa of 9.50, indicating moderate basicity . The compound is classified as an irritant (Xi hazard class) due to its reactive amine and chloro substituents .

This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-312679) for research applications, though its specific biological roles remain less documented compared to structurally related analogs .

Properties

IUPAC Name

3-chloro-2-[2-(diethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O/c1-3-15(4-2)8-9-16-12-10(13)6-5-7-11(12)14/h5-7H,3-4,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCFJXBDMYAHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245506
Record name 3-Chloro-2-[2-(diethylamino)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946682-23-1
Record name 3-Chloro-2-[2-(diethylamino)ethoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946682-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-[2-(diethylamino)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[2-(diethylamino)ethoxy]aniline typically involves the reaction of 3-chloroaniline with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 undergoes substitution under alkaline conditions. In industrial settings, reactions with amines or alcohols proceed via SNAr (nucleophilic aromatic substitution) mechanisms. For example:

Reaction Protocol

  • Reagents: Sodium hydroxide (1.5 eq), ethanol/water (3:1)

  • Conditions: 80°C, 12 hrs

  • Product: 3-Amino-2-[2-(diethylamino)ethoxy]aniline (yield: 72%)

This reaction is facilitated by the electron-donating diethylaminoethoxy group, which activates the aromatic ring toward substitution at the meta position relative to the directing group.

C–H Functionalization via Palladium Catalysis

Recent advancements in C–H activation enable selective functionalization of the aromatic ring. A Pd/S,O-ligand catalytic system achieves para-selective olefination (relative to the aminoethoxy group) :

Key Parameters

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandL (S,O-ligand, 10 mol%)
SolventDCE/TFA (9:1)
Temperature60°C
Reaction Time18 hrs
Yield Range58–82%

Mechanistic Insights

  • Kinetic isotope effect (kH/kD = 6.2) indicates C–H cleavage as the rate-limiting step .

  • Competition experiments show preferential reactivity with electron-rich aniline derivatives, suggesting an electrophilic palladation mechanism.

Reductive Transformations

The primary amine group participates in reductive alkylation:

Protocol for Reductive Amination

  • Substrate: 3-Chloro-2-[2-(diethylamino)ethoxy]aniline

  • Reagents: Formaldehyde (2 eq), NaBH₃CN (1.5 eq)

  • Conditions: Methanol, RT, 6 hrs

  • Product: N-Methyl derivative (85% yield)

Oxidative Coupling Reactions

The electron-rich aromatic system undergoes oxidative dimerization:

Oxidation with FeCl₃

  • Conditions: FeCl₃ (2 eq), CH₃CN, 50°C, 4 hrs

  • Product: Biphenyl-linked dimer (63% yield)

Side-Chain Modifications

The diethylaminoethoxy side chain can be quaternized:

Quaternary Ammonium Salt Formation

  • Reagents: Methyl iodide (3 eq)

  • Conditions: THF, 40°C, 8 hrs

  • Product: Quaternary ammonium iodide (94% yield)

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions, which enable the formation of other functionalized anilines. The diethylamino group enhances its nucleophilicity, making it a valuable building block in organic chemistry.

Synthetic Routes
The typical synthesis involves the reaction of 3-chloroaniline with 2-(diethylamino)ethanol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is generally conducted under controlled temperature conditions to ensure high yield and purity.

Biological Research

Enzyme Interactions
In biological studies, 3-Chloro-2-[2-(diethylamino)ethoxy]aniline is employed to investigate enzyme interactions and protein binding mechanisms. Its structure allows it to interact with various biological targets, making it useful for probing biochemical pathways.

Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DH82 (canine malignant histiocytic cell line). The cytotoxic effects were quantified using IC50 values, demonstrating its potential as a therapeutic agent.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-734.4Induces apoptosis
Similar Compound ADH8246.6Induces apoptosis
Similar Compound BMDA-MB-23152.4Induces apoptosis

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into various formulations, enhancing color stability and performance.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[2-(diethylamino)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The diethylamino group enhances its ability to interact with biological molecules, while the chloro and ethoxy groups contribute to its chemical reactivity.

Comparison with Similar Compounds

Halogen and Alkoxy Variations

  • 3-Chloro-2-(2,2-difluoroethoxy)aniline (C₈H₈ClF₂NO): The replacement of the diethylamino group with difluoroethoxy reduces molecular weight (207.60 vs.
  • 3-Bromo-4-[2-(diethylamino)ethoxy]-5-ethoxyanilinium chloride: Bromine’s larger atomic radius compared to chlorine may enhance steric effects, while the hydrochloride salt improves aqueous solubility .

Amino-Alkoxy Modifications

  • 2-[2-(Diethylamino)ethoxy]aniline: As a positional isomer, the absence of a chlorine atom and shifted diethylaminoethoxy group likely reduce electron-withdrawing effects, impacting reactivity in synthetic pathways .
  • DNTA : The nitro and trifluoromethyl groups in DNTA enhance electron-withdrawing properties, making it a potent control in cancer-related Eag-1 inhibition studies .

Phenoxy vs. Amino-Alkoxy Groups

  • 3-Chloro-4-(2,3-dimethylphenoxy)aniline (C₁₄H₁₄ClNO): Substitution of the diethylaminoethoxy group with a dimethylphenoxy moiety increases aromaticity and lipophilicity, which could influence membrane permeability .

Biological Activity

3-Chloro-2-[2-(diethylamino)ethoxy]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a chloro group and a diethylamino group, which influence its reactivity and biological interactions. The diethylamino moiety enhances binding affinity to various biological targets, while the chloro and ethoxy groups contribute to its overall chemical behavior.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator depending on the context of its use. The compound's structure allows it to engage in various biochemical pathways, including those involved in signal transduction and metabolic processes.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. For instance, studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and DH82 (canine malignant histiocytic cell line). The cytotoxic effects were measured using IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-734.4Induces apoptosis
Similar Compound ADH8246.6Induces apoptosis
Similar Compound BMDA-MB-23152.4Induces apoptosis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Summary

PathogenInhibition Diameter (mm)Concentration (µg/mL)
E. coli ATCC 2592310.68500
S. aureus ATCC 25910.33500
C. albicans ATCC 1023111.30500

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. For example, the presence of specific substituents on the aromatic rings significantly influences both anticancer and antimicrobial activities. Removal or alteration of these groups often leads to a loss of efficacy .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of various derivatives of similar compounds against multiple cancer cell lines, revealing that compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity compared to those with electron-donating groups .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties against E. coli and S. aureus, showing that structural modifications could enhance or diminish antibacterial activity, highlighting the importance of functional groups in drug design .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-Chloro-2-[2-(diethylamino)ethoxy]aniline?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with nitration or halogenation of aniline derivatives. For example, a nitro intermediate can be reduced to an amine, followed by alkylation with 2-(diethylamino)ethoxy groups. Key parameters include:

  • Catalysts : Raney nickel or palladium-based catalysts for hydrogenation steps (e.g., nitro group reduction) .
  • Solvents : Methanol or 1,4-dioxane for polar reactions; water for hydrolysis steps .
  • Temperature : Controlled at 30–80°C to avoid side reactions like over-alkylation or decomposition .
  • Purification : Column chromatography or recrystallization in methanol/water mixtures to isolate the pure product .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to confirm the presence of the diethylaminoethoxy moiety (δ ~3.5–4.0 ppm for ethoxy protons) and aromatic protons (δ ~6.5–7.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) and ESI+ ionization for mass confirmation (expected [M+H]+^+ ~283 m/z) .
  • Elemental Analysis : Validate C, H, N, and Cl content (theoretical: C 58.44%, H 7.56%, N 9.84%, Cl 12.54%) .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:
Discrepancies in splitting patterns often arise from conformational flexibility of the diethylaminoethoxy chain or solvent effects. To address this:

  • Variable Temperature (VT) NMR : Conduct experiments at 25°C and −40°C to observe dynamic effects. Restricted rotation at lower temperatures may simplify splitting .
  • 2D NMR (COSY, HSQC) : Map coupling between ethoxy protons and adjacent carbons to confirm connectivity .
  • DFT Calculations : Compare experimental 1H^1H-NMR shifts with computed values (using software like Gaussian) to identify dominant conformers .

Advanced: What strategies mitigate poor solubility in aqueous media for biological assays?

Methodological Answer:
The compound’s hydrophobicity (LogP ~2.75) necessitates formulation optimization:

  • Co-solvents : Use DMSO (≤10% v/v) for stock solutions, diluted into PBS or saline containing 20% SBE-β-cyclodextrin to enhance solubility .
  • Surfactants : Add Tween-80 (0.1–1% w/v) to stabilize emulsions for in vivo studies .
  • pH Adjustment : Protonate the diethylamino group (pKa ~8.5) by dissolving in mildly acidic buffers (pH 5–6) to improve aqueous solubility .

Advanced: How can mechanistic insights into its pharmacological activity be derived?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H^3H-labeled analogs) to assess affinity for aminergic receptors (e.g., serotonin or adrenergic receptors) .
  • Kinetic Studies : Monitor time-dependent inhibition using fluorescence-based enzymatic assays (e.g., MAO-A/MAO-B inhibition) under varying pH and temperature conditions .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidative pathways (e.g., N-deethylation) .

Advanced: How should researchers address discrepancies in reported biological activity data?

Methodological Answer:
Contradictions may stem from assay conditions or impurity profiles. To resolve:

  • Purity Validation : Ensure >98% purity via HPLC-UV/ELSD and quantify trace impurities (e.g., des-chloro byproducts) using calibrated reference standards .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) and include positive controls (e.g., amiodarone for ion channel studies) .
  • Orthogonal Assays : Confirm activity in cell-based (e.g., calcium flux) and biochemical (e.g., fluorescence polarization) formats to rule out artifacts .

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